molecular formula C19H16O7 B1180500 3,7-O-Diacetylpinobanksin CAS No. 103553-98-6

3,7-O-Diacetylpinobanksin

Cat. No.: B1180500
CAS No.: 103553-98-6
M. Wt: 356.33
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-O-Diacetylpinobanksin is a natural flavonoid compound with the chemical formula C19H16O7. It is commonly found in plants such as pine trees and rhododendrons. This compound is a colorless crystalline solid and is known for its various biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-O-Diacetylpinobanksin typically involves the acetylation of pinobanksin. Pinobanksin is treated with acetic anhydride in the presence of a catalyst such as pyridine to yield this compound. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

3,7-O-Diacetylpinobanksin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3,7-O-Diacetylpinobanksin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-O-Diacetylpinobanksin involves its interaction with various molecular targets and pathways. It has been found to inhibit Rho-associated coiled-coil kinase II (ROCK-II), which plays a role in neurodegenerative disorders. The compound exhibits inhibitory activity through binding to the active site of the enzyme, thereby preventing its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation at the 3 and 7 positions, which enhances its biological activity and stability compared to its parent compound, pinobanksin .

Properties

IUPAC Name

[(2R,3R)-7-acetyloxy-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O7/c1-10(20)24-13-8-14(22)16-15(9-13)26-18(12-6-4-3-5-7-12)19(17(16)23)25-11(2)21/h3-9,18-19,22H,1-2H3/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHPBJCBJRYFGP-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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